molecular formula C15H16N2O B1272702 3-amino-N-(1-phenylethyl)benzamide CAS No. 85592-79-6

3-amino-N-(1-phenylethyl)benzamide

Cat. No.: B1272702
CAS No.: 85592-79-6
M. Wt: 240.3 g/mol
InChI Key: ZNBFXLWERBRCIT-UHFFFAOYSA-N
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Description

3-amino-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C15H16N2O and a molecular weight of 240.30 g/mol This compound is characterized by the presence of an amino group attached to the benzamide structure, along with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(1-phenylethyl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-amino-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(2-phenylethyl)benzamide
  • 3-amino-N-(1-phenylpropyl)benzamide
  • 3-amino-N-(1-phenylethyl)benzoic acid

Uniqueness

3-amino-N-(1-phenylethyl)benzamide is unique due to its specific structural features, including the presence of both an amino group and a phenylethyl substituent on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3-amino-N-(1-phenylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11(12-6-3-2-4-7-12)17-15(18)13-8-5-9-14(16)10-13/h2-11H,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBFXLWERBRCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385560
Record name 3-amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85592-79-6
Record name 3-Amino-N-(1-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85592-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-amino-N-(1-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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